molecular formula C7H5NO5 B1296558 6-Nitro-1,3-benzodioxol-5-ol CAS No. 7107-10-0

6-Nitro-1,3-benzodioxol-5-ol

Cat. No.: B1296558
CAS No.: 7107-10-0
M. Wt: 183.12 g/mol
InChI Key: BYOPSCVORPQJID-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzodioxole, featuring a nitro group at the 6th position and a hydroxyl group at the 5th position.

Scientific Research Applications

6-Nitro-1,3-benzodioxol-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitro-1,3-benzodioxol-5-ol can be synthesized through several methods. One common approach involves the nitration of 1,3-benzodioxole. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-nitro-1,3-benzodioxol-5-ol depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1,3-benzodioxol-5-ol is unique due to the presence of both a nitro group and a hydroxyl group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

6-nitro-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOPSCVORPQJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304867
Record name 6-nitro-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7107-10-0
Record name NSC167885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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